molecular formula C43H42NOP B13668888 (RA,S)-Xyl-BN-siphox

(RA,S)-Xyl-BN-siphox

Cat. No.: B13668888
M. Wt: 619.8 g/mol
InChI Key: HIVLVUWPNHHMAS-NDRYZEJLSA-N
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Description

(RA,S)-Xyl-BN-siphox is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RA,S)-Xyl-BN-siphox typically involves the reaction of a chiral amine with a phosphine oxide. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the phosphine oxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(RA,S)-Xyl-BN-siphox undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form.

    Substitution: The ligand can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound typically yields phosphine oxides, while reduction reactions can regenerate the original phosphine ligand.

Scientific Research Applications

(RA,S)-Xyl-BN-siphox has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry for the production of enantiomerically pure therapeutic agents.

    Industry: this compound is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (RA,S)-Xyl-BN-siphox exerts its effects involves its ability to coordinate to metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of the ligand to transition metals such as palladium, rhodium, and iridium, which are commonly used in asymmetric catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.

    (S)-BINOL: A chiral diol used in various catalytic reactions.

    ®-Xyl-PHOS: A related phosphine ligand with similar applications in asymmetric catalysis.

Uniqueness

(RA,S)-Xyl-BN-siphox is unique in its ability to provide high enantioselectivity in a wide range of catalytic reactions. Its structure allows for versatile coordination to different metal centers, making it a highly adaptable ligand for various synthetic applications.

Properties

Molecular Formula

C43H42NOP

Molecular Weight

619.8 g/mol

IUPAC Name

[(3R)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35-,43+/m0/s1

InChI Key

HIVLVUWPNHHMAS-NDRYZEJLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C

Origin of Product

United States

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